1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone
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Overview
Description
“1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone” is a chemical compound with the IUPAC name 1-(2-(difluoromethyl)-6-hydroxyphenyl)ethan-1-one . It has a molecular weight of 186.16 . This compound is used in diverse scientific research due to its unique properties.
Synthesis Analysis
The synthesis of compounds like “1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone” often involves difluoromethylation processes . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of “1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone” can be represented by the InChI code: 1S/C9H8F2O2/c1-5(12)8-6(9(10)11)3-2-4-7(8)13/h2-4,9,13H,1H3 .Chemical Reactions Analysis
The chemical reactions involving “1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone” and similar compounds often involve difluoromethylation processes . These processes have benefited from the invention of multiple difluoromethylation reagents . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Scientific Research Applications
- Impact : These advances streamline access to pharmaceutical-relevant molecules and generate interest in process chemistry .
- Significance : This approach enables efficient difluoromethylation reactions, overcoming fluoroform’s reactivity challenges .
Late-Stage Difluoromethylation
Continuous Flow Difluoromethylation Using Fluoroform
Pharmacological Applications
Safety and Hazards
The safety information for “1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Future Directions
The future directions in the research of “1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone” and similar compounds could involve the development of novel difluoromethylation reagents . These advances could streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .
Mechanism of Action
Target of Action
The primary target of 1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone is Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the HDAC family that primarily targets cytoplasmic non-histone substrates, such as α-tubulin, cortactin, and heat shock protein 90, to regulate cell proliferation, metastasis, invasion, and mitosis in tumors .
Mode of Action
1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone acts as a selective, mechanism-based, and essentially irreversible inhibitor of HDAC6 . It is an electrophilic substrate of HDAC6, as revealed by comparing structure-activity relationships and performing quantum mechanical calculations on the HDAC6 catalytic mechanism .
Pharmacokinetics
The compound has high oral bioavailability and a low clearance rate in the body, making it an excellent tool for studying the in vitro and in vivo effects of HDAC6 . .
Result of Action
The inhibition of HDAC6 by 1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone leads to changes in the acetylation status of HDAC6’s substrates. This can result in altered cellular processes, such as cell proliferation, metastasis, invasion, and mitosis in tumors
Action Environment
The inherent electrophilicity of the compound makes it prone to degradation in aqueous solutions, and the potential production of toxic by-products cannot be ruled out, limiting its development for chronic diseases . .
properties
IUPAC Name |
1-[2-(difluoromethyl)-6-hydroxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)8-6(9(10)11)3-2-4-7(8)13/h2-4,9,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCWXMHZFSXQQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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